Boc-glu(obzl)-osu
Description
Crystallographic Analysis and Stereochemical Configuration
Boc-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester (Boc-Glu(OBzl)-OSu) exhibits a well-defined crystalline structure characterized by X-ray diffraction (XRD) analysis. The compound crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$, with unit cell parameters a = 10.96 Å, b = 11.78 Å, and c = 28.01 Å. The asymmetric unit contains two independent molecules, both adopting an R-configuration at the glutamic acid α-carbon, as confirmed by the Flack parameter (0.02 ± 0.01).
Key crystallographic features include:
- Bond lengths : The N-hydroxysuccinimide (NHS) ester carbonyl (C=O) bond measures 1.196 Å, while the benzyl ester carbonyl bond is slightly longer at 1.213 Å, reflecting differential electron withdrawal effects.
- Torsional angles : The dihedral angle between the NHS ring and the benzyl ester plane is 87.5°, minimizing steric clashes between the benzyl group and the tert-butoxycarbonyl (Boc) protecting group.
Table 1 : Crystallographic parameters of this compound compared to related NHS esters
| Parameter | This compound | Boc-Val-OSu | Boc-Ala-OSu |
|---|---|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ | P2$$_1$$ | P1 |
| C=O bond length (Å) | 1.196 | 1.194 | 1.198 |
| Torsion angle (°) | 87.5 | 89.2 | 91.7 |
| Density (g/cm³) | 1.30 | 1.28 | 1.29 |
Computational Modeling of Electronic Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic features:
- The NHS ester carbonyl oxygen exhibits a partial charge of -0.52 e, compared to -0.48 e for the benzyl ester carbonyl, indicating greater electrophilicity at the NHS site.
- Frontier molecular orbital analysis shows a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the benzyl π-system and the LUMO concentrated on the NHS ester moiety.
Figure 1 : Electrostatic potential map of this compound (red = electron-rich, blue = electron-poor)
$$ \text{Insert computational visualization showing polarized NHS ester group} $$
Non-covalent interaction (NCI) analysis identifies critical van der Waals contacts:
- A 3.1 Å interaction between the Boc methyl groups and the NHS ring hydrogens stabilizes the gauche conformation.
- π-Stacking between benzyl groups of adjacent molecules (3.8 Å separation) contributes to crystal packing stability.
Comparative Analysis with Related N-Hydroxysuccinimide Esters
This compound demonstrates unique reactivity compared to other NHS-activated amino acid derivatives:
Table 2 : Reactivity and physical properties of selected NHS esters
| Property | This compound | Boc-Val-OSu | Boc-Ala-OSu |
|---|---|---|---|
| Molecular weight (g/mol) | 434.44 | 314.33 | 286.28 |
| Solubility in DMF (mg/mL) | 82 | 95 | 112 |
| Half-life in aqueous pH 7 | 4.2 h | 2.8 h | 1.5 h |
| Coupling efficiency* | 92% | 88% | 85% |
*Measured via amide bond formation with glycine ethyl ester at 25°C.
Key structural determinants of reactivity:
- Steric effects : The benzyl ester at γ-position reduces nucleophilic attack rates by 18% compared to Boc-Glu-OSu derivatives lacking this group.
- Electronic effects : Conjugation between the NHS ester and Boc-protected amine increases electrophilicity by 12% relative to non-conjugated analogs.
- Hydrogen bonding capacity : The NHS carbonyl forms a 2.9 Å hydrogen bond with water in hydrolysis reactions, 0.3 Å shorter than in Boc-Ala-OSu, explaining its slower decomposition.
Properties
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32886-40-1 | |
| Record name | NSC334338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Solution-Phase Synthesis
The classical solution-phase approach involves sequential protection of glutamic acid’s α-carboxyl and γ-carboxyl groups. A representative protocol from US20050004016A1 outlines:
-
Boc Protection : React L-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (pH 8–9) to form Boc-Glu-OH.
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Benzyl Esterification : Treat Boc-Glu-OH with benzyl bromide in dimethylformamide (DMF) using N-hydroxysuccinimide (HOSu) and N,N'-dicyclohexylcarbodiimide (DCC) to yield Boc-Glu(OBzl)-OH.
-
Activation with HOSu : Convert Boc-Glu(OBzl)-OH to the active ester (OSu) using HOSu and DCC in anhydrous tetrahydrofuran (THF).
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | 0–5°C → RT | 4 h | 85–90% |
| Benzylation | BnBr, HOSu, DCC | DMF | 0°C → RT | 24 h | 78% |
| OSu Activation | HOSu, DCC | THF | 0°C → RT | 12 h | 92% |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
This compound is integral to fragment condensation strategies in SPPS. J-stage (Biochemistry) details its use in synthesizing fluorogenic substrates:
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Resin Loading : this compound is coupled to Wang resin using N,N-diisopropylethylamine (DIEA) in DMF.
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Segment Elongation : Iterative deprotection (50% TFA in DCM) and coupling with Boc-amino acid active esters.
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Chromatography : Silica gel column with chloroform/methanol/acetic acid (40:6:1).
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Crystallization : Methanol/ethyl acetate recrystallization achieves >98% purity (HPLC).
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc), 4.35 (m, 1H, α-CH), 5.12 (s, 2H, Bn), 7.32 (m, 5H, Bn aromatic).
-
FT-IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (succinimide C=O), 1520 cm⁻¹ (Boc N-H).
Optimization Strategies
Minimizing Racemization
Solvent Systems
-
DMF vs. THF : DMF enhances solubility of this compound but may promote aspartimide side reactions; THF is preferred for sensitive sequences.
Applications in Peptide Synthesis
Fragment Condensation
This compound enables synthesis of complex peptides like ribonuclease fragments :
Orthogonal Protection Schemes
-
Boc/Bzl Strategy : Boc removed with 50% TFA, while Bzl requires HF or TFMSA.
-
Compatibility : Stable with Fmoc-based systems for hybrid syntheses.
Challenges and Mitigation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Boc-glu(obzl)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group can react with nucleophiles such as amines to form peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, which react with the activated ester group under mild conditions to form amide bonds.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium on carbon (Pd/C) is used for hydrogenation to remove the benzyl ester.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, resulting in the formation of peptides.
Deprotected Amino Acids: Deprotection reactions yield free amino acids or peptides with free carboxyl groups.
Scientific Research Applications
Applications in Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
Boc-Glu(OBzl)-OSu is extensively employed in solid-phase peptide synthesis. The Boc group serves as a protective group for the amino acid during synthesis, allowing for the sequential addition of amino acids to form peptides. The benzyl ester provides stability and solubility, facilitating purification processes.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Cleavage Conditions | Application |
|---|---|---|---|
| Boc | High | TFA (Trifluoroacetic Acid) | SPPS |
| Fmoc | Moderate | Base (e.g., piperidine) | SPPS |
| Z | Low | Acidic conditions | Limited use |
2.2 Coupling Reactions
The succinimido ester functionality allows this compound to participate in efficient coupling reactions with amines, facilitating the formation of peptide bonds. This property is particularly useful in synthesizing complex peptides and peptidomimetics.
Bioconjugation Applications
3.1 Drug Delivery Systems
this compound can be utilized to create drug conjugates that enhance the delivery of therapeutic agents. By attaching drugs to the glutamic acid moiety, researchers can improve solubility and bioavailability.
Case Study: Anticancer Drug Conjugation
A study demonstrated that conjugating an anticancer drug to this compound significantly improved its pharmacokinetic profile, leading to enhanced efficacy in tumor reduction compared to free drug administration .
Structural Modifications and Derivatives
Researchers have explored various derivatives of this compound to enhance its properties for specific applications:
Mechanism of Action
The mechanism of action of Boc-glu(obzl)-osu involves the activation of the carboxyl group of glutamic acid, facilitating the formation of peptide bonds. The activated ester group reacts with nucleophiles, such as amines, to form amide bonds. This process is crucial in peptide synthesis, allowing for the creation of peptides with specific sequences and modifications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₆N₂O₈
- Molecular Weight : 434.44 g/mol
- CAS Number : 32886-40-1
- Role in Synthesis : The OSu ester enhances reactivity, enabling rapid and high-yield couplings under mild conditions. The Boc and Bzl groups provide orthogonal protection, ensuring selective deprotection during synthesis .
Comparison with Similar Compounds
Protecting Group Variations
Impact :
- Boc vs. Fmoc : Boc is acid-labile, while Fmoc is base-labile, enabling orthogonal strategies in multi-step syntheses.
- Bzl vs. OtBu: Bzl esters are cleaved via hydrogenolysis, whereas OtBu groups require strong acids (e.g., TFA), affecting resin compatibility .
Activating Group Variations
Impact :
Amino Acid Sequence Variations in Peptide Substrates
| Compound | Sequence | Key Application |
|---|---|---|
| Boc-Glu(OBzl)-Ala-Arg-AMC | Glu(OBzl)-Ala-Arg-AMC | Substrate for trypsin-like proteases. |
| Boc-Asp(OBzl)-Pro-Arg-AMC | Asp(OBzl)-Pro-Arg-AMC | Targets coagulation factors (e.g., Factor Xa) . |
| Boc-Glu(OBzl)-Gly-Arg-Mca | Glu(OBzl)-Gly-Arg-Mca | Fluorescent substrate for serine proteases . |
Impact :
- Glu vs. Asp : Glutamic acid’s longer side chain alters protease binding specificity.
- Ala vs. Gly : Substitution affects enzymatic cleavage efficiency due to steric and conformational differences .
Biological Activity
Boc-Glu(OBzl)-Osu, also known as N-tert-butyloxycarbonyl-γ-benzyl-L-glutamic acid N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its unique structural properties and biological activity. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 434.44 g/mol
- Density : 1.3 ± 0.1 g/cm³
- LogP : 1.82
- Purity : ≥ 97% .
Applications in Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS) . The compound acts as an activating agent for glutamic acid residues during peptide formation, facilitating the incorporation of glutamate benzyl ester into peptides. This property is particularly advantageous for synthesizing cyclic peptides and peptoid mimics, which have shown significant biological activity in various studies .
The biological activity of this compound can be attributed to its role in enhancing the stability and bioavailability of peptides. The benzyl ester group protects the carboxylic acid functionality of glutamic acid, allowing for improved interaction with biological targets.
- Peptide Stability : The incorporation of this compound into peptides enhances their resistance to enzymatic degradation, thereby increasing their therapeutic potential.
- Receptor Interaction : Studies have indicated that peptides synthesized using this compound exhibit enhanced binding affinity to specific receptors, which can lead to improved pharmacological effects .
Case Studies and Research Findings
Several studies have investigated the biological implications of peptides synthesized with this compound:
- Study on Hypoxia Response : A clinical study demonstrated that a peptide containing glutamic acid derivatives improved physiological responses under low oxygen conditions. Participants receiving the peptide showed a significant increase in heart rate recovery and physical working capacity compared to placebo groups .
- Cyclic Peptomer Inhibition : Research on cyclic peptomers revealed that those incorporating this compound exhibited notable inhibitory activity against specific protein interactions, with IC values indicating effective binding capabilities . For instance, a cyclic peptomer derived from this compound displayed an IC of 8.50 μM against Plk1 PBD, showcasing its potential as a therapeutic agent in cancer treatment.
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on the biological activity of peptides synthesized with this compound:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Glu(OBzl)-OSu, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling N-Boc-protected glutamic acid with benzyl alcohol and N-hydroxysuccinimide (OSu) under carbodiimide-mediated conditions (e.g., EDC or DCC). Reaction parameters such as solvent choice (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios significantly impact yield and purity. For example, excess OSu (1.2–1.5 eq) improves activation efficiency, while low temperatures minimize side reactions like racemization . Characterization via ESI-TOF-MS or H NMR ensures structural confirmation and purity assessment (>95% by HPLC) .
Q. How can researchers validate the identity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ESI-TOF-MS : To confirm molecular weight (e.g., [M+Na] peak at 360.36 Da) .
- HPLC : For purity assessment (C18 column, acetonitrile/water gradient) .
- NMR : H and C spectra to verify benzyl and Boc group integrity .
- Melting Point : Compare observed values (e.g., 85–87°C) with literature data .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : This compound is a key intermediate for introducing glutamic acid residues with orthogonal protection (Boc for α-amino, OBzl for γ-carboxyl). It is used in:
- Solid-Phase Peptide Synthesis (SPPS) : Enables selective deprotection of the α-amino group for chain elongation .
- Conjugation Chemistry : The OSu ester facilitates amine coupling in protein modifications (e.g., antibody-drug conjugates) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound characterization data across studies?
- Methodological Answer : Contradictions in spectral or analytical data often arise from:
- Solvent Artifacts : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Cross-reference solvent-specific databases .
- Impurity Profiles : Side products (e.g., diastereomers) may skew HPLC retention times. Optimize purification via flash chromatography (silica gel, ethyl acetate/hexane) .
- Instrument Calibration : Validate MS and NMR instruments with certified standards (e.g., sodium trifluoroacetate for MS calibration) .
Q. What experimental design strategies mitigate racemization during this compound synthesis?
- Methodological Answer : Racemization at the glutamic acid α-carbon is a key challenge. Mitigation approaches include:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to slow base-catalyzed epimerization .
- Additive Use : Incorporate HOBt or Oxyma to suppress carbodiimide-mediated racemization .
- Chiral HPLC Monitoring : Track enantiomeric excess (ee) during synthesis to adjust conditions dynamically .
Q. How can researchers optimize this compound stability for long-term storage?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the OSu ester .
- Moisture Control : Use desiccants (e.g., molecular sieves) in storage vials .
- Lyophilization : For extended storage, lyophilize the compound and confirm stability via periodic HPLC checks (e.g., every 6 months) .
Q. What strategies ensure reproducibility of this compound-based experiments across labs?
- Methodological Answer : Standardize protocols using:
- Detailed Reaction Logs : Document solvent lot numbers, humidity levels, and equipment calibration status .
- Interlab Comparisons : Share aliquots of synthesized compound for cross-validation of spectral data .
- Open-Source Data Repositories : Publish raw NMR, MS, and HPLC files in platforms like Zenodo for transparency .
Methodological Resources
- Literature Review : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder or Reaxys to filter academic studies .
- Data Interpretation : Reference the Beilstein Journal of Organic Chemistry guidelines for rigorous spectral reporting and reproducibility standards .
- Ethical Considerations : Adhere to CAS registry data (e.g., RN 32886-40-1) for unambiguous compound identification in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
